Methyl 5-bromo-3-cyanopicolinate
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Overview
Description
Methyl 5-bromo-3-cyanopicolinate is an organic compound that belongs to the class of picolinates, which are derivatives of picolinic acid. This compound is characterized by the presence of a bromine atom at the 5-position, a cyano group at the 3-position, and a methyl ester group. It is commonly used in various chemical reactions and has applications in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-3-cyanopicolinate typically involves the bromination of 3-cyanopicolinic acid followed by esterification. One common method includes:
Bromination: The starting material, 3-cyanopicolinic acid, is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the 5-position.
Esterification: The brominated product is then esterified using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and esterification steps.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-3-cyanopicolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The methyl ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products:
Nucleophilic Substitution: Substituted picolinates with various functional groups replacing the bromine atom.
Reduction: 3-aminopicolinate derivatives.
Oxidation: 5-bromo-3-cyanopicolinic acid.
Scientific Research Applications
Methyl 5-bromo-3-cyanopicolinate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: As a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3-cyanopicolinate depends on its application. In biological systems, it may act as an enzyme inhibitor or receptor ligand by binding to specific sites on proteins or enzymes, thereby modulating their activity. The cyano and bromine groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Methyl 5-chloro-3-cyanopicolinate: Similar structure but with a chlorine atom instead of bromine.
Methyl 5-fluoro-3-cyanopicolinate: Similar structure but with a fluorine atom instead of bromine.
Methyl 5-iodo-3-cyanopicolinate: Similar structure but with an iodine atom instead of bromine.
Uniqueness: Methyl 5-bromo-3-cyanopicolinate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions in various reactions.
Properties
IUPAC Name |
methyl 5-bromo-3-cyanopyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c1-13-8(12)7-5(3-10)2-6(9)4-11-7/h2,4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZRURBKCDBRQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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